molecular formula C18H16BrN3O2 B8676602 5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide

5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-[(phenylmethyl)oxy]benzamide

Cat. No. B8676602
M. Wt: 386.2 g/mol
InChI Key: JWJZJLJGWXEFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778939B2

Procedure details

Neat 1-methyl-1H-pyrazol-4-amine (61.7 mg, 0.64 mmol) was added in one charge to a stirred suspension of 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5; 150 mg, 0.49 mmol), EDC (281 mg, 1.47 mmol) and HOBT (224 mg, 1.47 mmol) in N,N-dimethylformamide (3 ml) in air at room temperature. The reaction mixture was stirred at room temperature overnight. 20 ml of water was added and the mixture was extracted with ethyl acetate (20 ml×2). The combined organic phases were dried over Na2SO4 and concentrated in vacuo to give crude product, which was purified by prep-HPLC (Gilson GX-281; waters X-Bridge 5 μm 30*100 mm; A: 0.1NH3*H2O/Water; B: CH3CN) twice to yield the title compound as a white solid. 70 mg.
Quantity
61.7 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
281 mg
Type
reactant
Reaction Step Two
Name
Quantity
224 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([NH2:7])[CH:4]=[N:3]1.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:13]([CH:17]=1)[C:14](O)=[O:15].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>CN(C)C=O.O>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:18][CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[C:13]([CH:17]=1)[C:14]([NH:7][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:15]

Inputs

Step One
Name
Quantity
61.7 mg
Type
reactant
Smiles
CN1N=CC(=C1)N
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
281 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
224 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by prep-HPLC (Gilson

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC=2C=NN(C2)C)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.